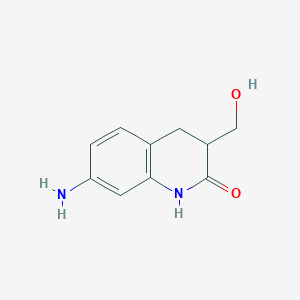
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one is an organic compound with the molecular formula C10H12N2O2. This compound belongs to the quinolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the cyclization of suitable precursors in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted quinolinones .
Scientific Research Applications
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of pyrimidines by binding to the enzyme carbamoyl phosphate synthetase II, thereby preventing the formation of carbamoyl phosphate . This inhibition leads to a decrease in the production of uridine triphosphate, which is necessary for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
7-amino-3,4-dihydro-1H-quinolin-2-one: A structurally similar compound with different biological activities.
4-hydroxy-2-quinolones: Compounds with similar core structures but different functional groups and properties.
Coumarins: Structurally related compounds with distinct biological activities and mechanisms of action.
Uniqueness
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one is unique due to its specific functional groups and the ability to inhibit certain enzymes without hydrolysis of the lactam ring . This distinct mechanism of action sets it apart from other similar compounds, making it a valuable molecule for further research and development .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-2,4,7,13H,3,5,11H2,(H,12,14) |
InChI Key |
BHBNSEKVOWMFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


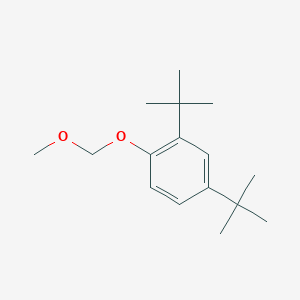
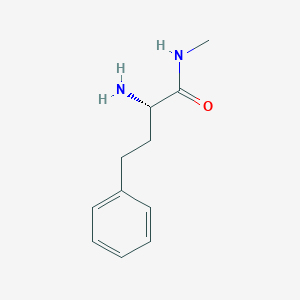
![4-Chloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8563903.png)
![3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)
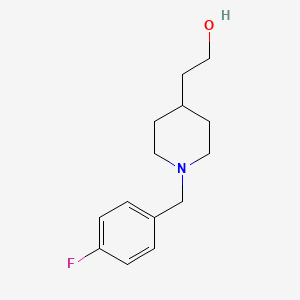
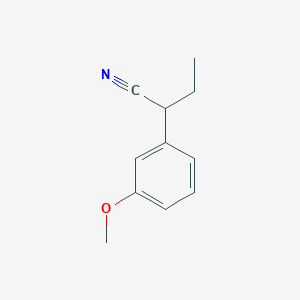
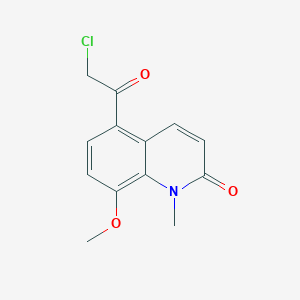
![Methyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B8563927.png)
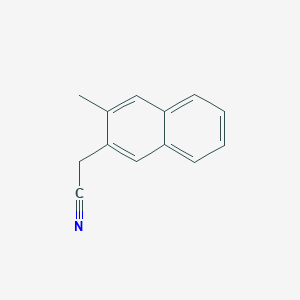
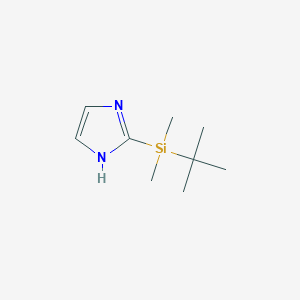
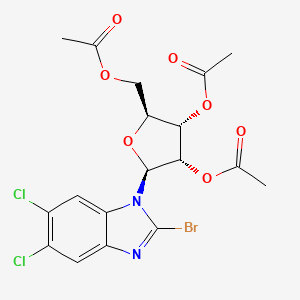
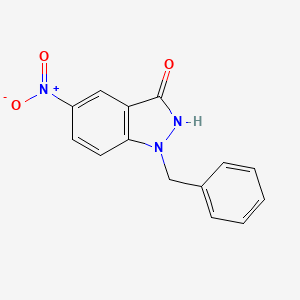
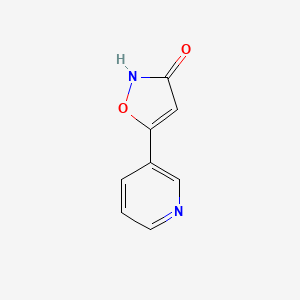
![2-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B8563993.png)
